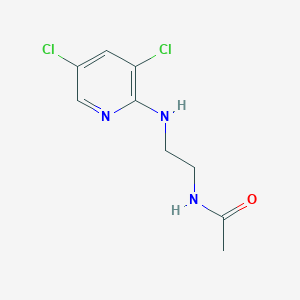

n-(2-((3,5-Dichloropyridin-2-yl)amino)ethyl)acetamide

Description

N-(2-((3,5-Dichloropyridin-2-yl)amino)ethyl)acetamide is a pyridine-derived acetamide featuring a 3,5-dichloropyridin-2-yl moiety linked to an ethylamino-acetamide backbone. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems.

Properties

Molecular Formula |

C9H11Cl2N3O |

|---|---|

Molecular Weight |

248.11 g/mol |

IUPAC Name |

N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]acetamide |

InChI |

InChI=1S/C9H11Cl2N3O/c1-6(15)12-2-3-13-9-8(11)4-7(10)5-14-9/h4-5H,2-3H2,1H3,(H,12,15)(H,13,14) |

InChI Key |

VJUKUWLTOVCDDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCNC1=C(C=C(C=N1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Acetamides

N-(2-Hydroxypyridin-3-yl)acetamide and N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

Structural Differences :

- The target compound has 3,5-dichloro substituents on the pyridine ring, while and describe derivatives with hydroxy () and hydroxy-iodo () groups at the 2/5 positions.

- The iodo substituent in N-(2-hydroxy-5-iodopyridin-3-yl)acetamide introduces steric bulk and polarizability, contrasting with the smaller, electronegative chlorine atoms in the target compound .

- Hydroxy groups may improve aqueous solubility via hydrogen bonding, whereas iodine’s polarizability could alter binding kinetics in biological systems.

Table 1: Pyridine-Based Acetamide Comparison

Substituted Phenyl Acetamides

2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide and Analogues

- Structural Differences: The target compound’s pyridine ring contrasts with the benzene ring in 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide (). Both share dichloro substitutions but differ in aromatic system (pyridine vs. benzene) and side chains (ethylamino-acetamide vs. direct acetamide linkage).

Crystallographic and Hydrogen-Bonding Behavior :

Formoterol-Related Acetamides

Formoterol Compounds C and D ()

- Structural Differences: Formoterol-related compounds (e.g., Compound C: N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide) feature methoxyphenyl and hydroxyethyl groups, unlike the dichloropyridine core of the target compound. The target compound lacks the β-agonist pharmacophore (1-hydroxy-2-aminoethyl chain) critical for adrenergic receptor binding in Formoterol analogues .

Pharmacological Implications :

- Formoterol derivatives prioritize bronchodilator activity via β2-adrenergic agonism, whereas the target compound’s dichloropyridine structure may favor kinase inhibition or antimicrobial activity due to halogenated aromatic systems.

Table 2: Pharmacological Profile Comparison

Research Findings and Trends

- Biological Activity : While Formoterol analogues prioritize receptor agonism (e.g., EC₅₀ values ~1.2–1.8 in ), the target compound’s dichloropyridine core may shift its mechanism toward kinase or protease inhibition .

- Solubility and Stability : Dichloro groups may reduce aqueous solubility relative to hydroxy-substituted pyridines (), but crystalline packing via hydrogen bonding (as in ) could improve formulation stability.

Q & A

Basic: How can researchers optimize the synthesis of N-(2-((3,5-Dichloropyridin-2-yl)amino)ethyl)acetamide to ensure high yield and purity?

Methodological Answer:

Synthesis optimization requires precise control of reaction conditions. Key factors include:

- Temperature and Solvent Selection : Use polar aprotic solvents (e.g., DMSO or DMF) to enhance reactivity, and maintain temperatures between 60–80°C to avoid side reactions .

- Catalysts : Palladium or copper catalysts can improve coupling efficiency in multi-step syntheses involving pyridine or acetamide intermediates .

- Purification : Column chromatography with silica gel and recrystallization in ethanol/water mixtures improves purity. Yield optimization (e.g., 80% as in ) can be achieved by monitoring reaction progress via TLC.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use NMR (300 MHz, DMSO-) to confirm proton environments, e.g., peaks at δ 12.50 (NH) and δ 10.10 (amide NH) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., [M+H] at m/z 344.21) validates molecular weight .

- Elemental Analysis : Compare experimental vs. calculated values for C, N, and S (e.g., C: 45.29 vs. 45.36) to confirm purity .

- X-ray Crystallography : For crystal structure determination, as demonstrated for structurally related acetamides .

Advanced: How can researchers assess the biological activity of this compound in vitro?

Methodological Answer:

- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases) using fluorometric or colorimetric substrates. IC values quantify potency .

- Cellular Uptake Studies : Fluorescent labeling (e.g., FITC conjugation) tracks intracellular localization via confocal microscopy .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .

Advanced: How should researchers address contradictory data between experimental and theoretical results (e.g., elemental analysis discrepancies)?

Methodological Answer:

- Replicate Experiments : Repeat synthesis and analysis to rule out human error. For example, slight deviations in carbon content (45.29 vs. 45.36% in ) may arise from hygroscopic intermediates.

- Advanced Spectroscopic Validation : Use NMR or XPS to confirm elemental composition.

- Computational Cross-Check : Compare experimental data with DFT-calculated spectra to identify systematic errors .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replacing dichloropyridinyl with trifluoromethyl groups) and test biological activity .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with the acetamide group) .

- Data Correlation : Tabulate IC values against structural features (e.g., substituent electronegativity) to derive predictive models .

Advanced: How can researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light for 4–8 weeks. Monitor degradation via HPLC .

- pH Stability Tests : Dissolve in buffers (pH 2–10) and analyze by LC-MS to identify hydrolysis products (e.g., pyridine derivatives) .

- Long-Term Storage : Store at -20°C under argon, with periodic NMR checks for structural integrity .

Advanced: What computational methods are suitable for modeling the interactions of this compound with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., the dichloropyridinyl moiety) .

- Molecular Dynamics (MD) Simulations : Simulate binding to protein targets (e.g., 1 µs trajectories in GROMACS) to assess stability of ligand-receptor complexes .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.